molecular formula C12H21NO4 B2550918 (2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid CAS No. 2287249-03-8

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

Cat. No.: B2550918
CAS No.: 2287249-03-8
M. Wt: 243.303
InChI Key: LEFBERMUUFOGBV-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Crystal Structure and Stereoselectivity :The research conducted by Jagtap et al. (2016) on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids illustrates the utility of related tert-butoxycarbonyl derivatives in nucleophilic addition reactions. This study not only explores the crystal structure and computational studies of the synthesized compounds but also delves into the stereoselectivity aspects of the synthesis, offering insights into the mechanistic pathways facilitated by tert-butoxycarbonyl protection (Jagtap, R. M., Rizvi, M., Dangat, Yuvraj B., & Pardeshi, S., 2016).

Antibacterial Activities :Song et al. (2015) explored the synthesis, characterization, and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, demonstrating the potential biomedical applications of compounds with tert-butoxycarbonyl protection. Their findings highlighted the dynamic kinetic resolution and antibacterial efficacy of these derivatives, showcasing the relevance of such compounds in the development of antibacterial agents (Song, Zhong-Cheng, Ma, Gaofeng, & Zhu, Hailiang, 2015).

Mechanistic Insights and Method Development

Reaction Mechanisms and Synthesis :Bartoli et al. (2007) provided a comprehensive study on the reaction of dicarbonates with carboxylic acids, catalyzed by weak Lewis acids. This research underscores the importance of tert-butyl alcohol and tert-butoxycarbonyl intermediates in synthesizing esters and anhydrides, contributing to our understanding of reaction mechanisms and offering a clean synthesis approach for these compounds (Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., Melchiorre, P., & Sambri, L., 2007).

Novel Chiral Auxiliaries

Chiral Auxiliary Applications :Studer, Hintermann, and Seebach (1995) discussed the synthesis and applications of a new chiral auxiliary, highlighting the pivotal role of tert-butyl-based compounds in asymmetric synthesis. Their work presents a foundational approach to utilizing tert-butoxycarbonyl-protected compounds as chiral auxiliaries, enhancing the efficiency and stereoselectivity of synthetic processes (Studer, A., Hintermann, T., & Seebach, D., 1995).

Mechanism of Action

Future Directions

The future directions for the use and study of this compound are not clear from the available resources .

Properties

IUPAC Name

(2R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFBERMUUFOGBV-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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